
Germaben II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germaben II is a clear, viscous liquid that serves as a complete antimicrobial preservative system with broad-spectrum activity . It is primarily used in personal care products, including soaps, lotions, shampoos, and other body care products . It contains propylene glycol, propylparaben, methylparaben, and diazolidinyl urea .
Synthesis Analysis
Germaben II is a solubilized combination of diazolidinyl urea, methylparaben, and propylparaben . It is effective against both Gram-positive and Gram-negative bacteria, as well as yeast and mold .Physical And Chemical Properties Analysis
Germaben II is a clear, viscous liquid that is readily soluble at a level of 1.0% in both aqueous solutions and oil/water emulsions . It is effective over a broad pH range .Applications De Recherche Scientifique
Germaben II in Cosmetic Preservation
Germaben II, primarily known as a preservative in the cosmetic industry, ensures product safety by preventing microbial growth. The study by Zachariae et al. (2004) delves into the threshold concentrations of diazolidinyl urea (Germall II)–derived formaldehyde, a component of Germaben II, in products like creams, highlighting its role in maintaining product integrity without causing adverse reactions in sensitive individuals. The leave-on face cream formulation was used in a repeated open application test (ROAT) to determine the eliciting threshold concentrations, ensuring the product's safety and effectiveness as a preservative (Zachariae et al., 2004).
Germaben II in Analytical Chemistry
In the field of analytical chemistry, Germaben II components have been employed in novel methodologies for detecting and quantifying substances. For instance, a study used crown ether-modified electrodes for the simultaneous voltammetric determination of heavy metals, showcasing the application of chemical principles, potentially relatable to components similar to those in Germaben II, for precise and simultaneous measurement of substances in complex mixtures (González-Calabuig et al., 2016). Another study by Serrano et al. (2015) further elucidates the application of crown ether-modified electrodes in the detection of metal ions, a methodological approach that resonates with the precision and specificity required in handling components of Germaben II in various analytical procedures (Serrano et al., 2015).
Safety And Hazards
Propriétés
Numéro CAS |
84517-95-3 |
|---|---|
Nom du produit |
Germaben II |
Formule moléculaire |
C29H42O15N4 |
Poids moléculaire |
686.68 |
Apparence |
Clear, viscous liquid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





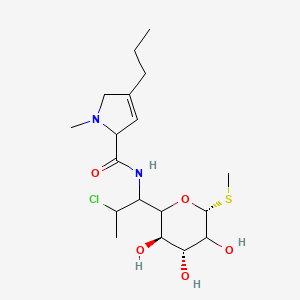
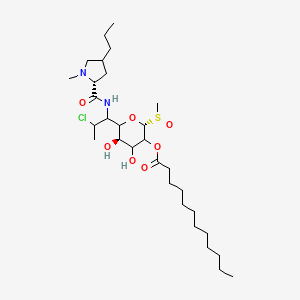

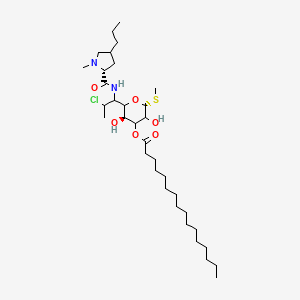
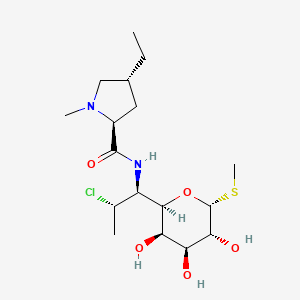
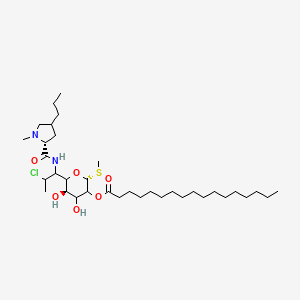

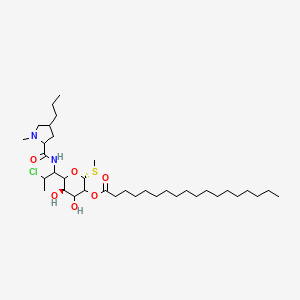

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)